9-氨基-2-溴蒽

描述

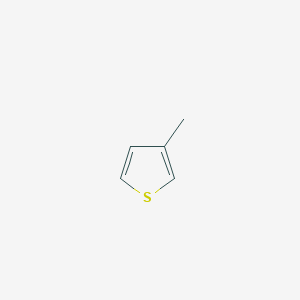

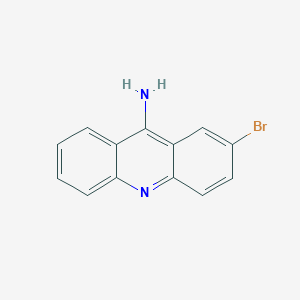

Synthesis Analysis

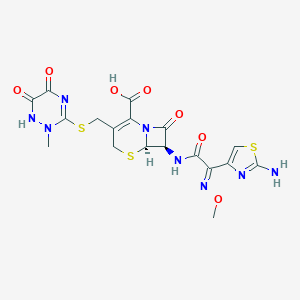

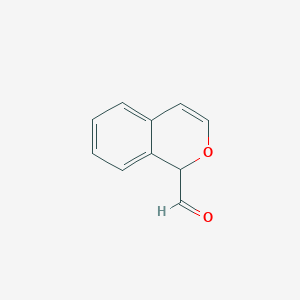

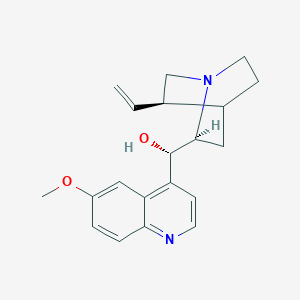

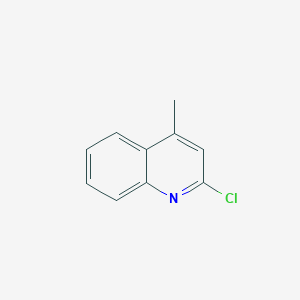

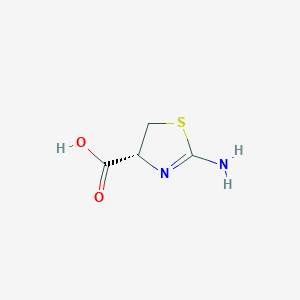

Fluorophore 1,8-naphthilamide was linked to 2-bromoacridine through an ethylenediamine spacer using a succinct synthetic route to give a bromoacridine-linked, bifunctional fluorophore conjugate for the detection of triplex DNA . The 9-amino acridines were synthesized by reacting 6,9-dichloro-2-methoxyacridine with the appropriate amines in the presence of K2CO3 and DMF .Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The introduction of a bulky bromine atom at position C2 redirects specificity for triplex over duplex DNA .Chemical Reactions Analysis

The synthesised 2-bromoacridine-linked fluorophore conjugate had good selectivity for the representative triplex DNA target sequence d (T*A.T) 20 compared with double-stranded d (T.A) 20, single-stranded dT 20 or d (G/A) 19 DNA sequences .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .科学研究应用

1. 核糖体生物合成抑制

9-氨基蒽化合物,包括9-氨基-2-溴蒽,已被研究其对核糖体生物合成的影响。具体来说,9-氨基蒽(9AA)抑制了核糖体RNA前体(pre-rRNA)的转录和加工,从而影响了哺乳动物细胞中的核糖体生物合成。这一特性表明了在开发新的核糖体生物合成抑制剂方面的潜在应用(Anikin & Pestov, 2022)。

2. 神经递质释放中的光活性前体

9-溴甲基蒽,一个衍生物,已被用于开发神经递质氨基酸的光活性前体。当这种化合物受到辐射时,会在短时间内释放活性分子,表明其在受控释放机制中的潜在用途(Piloto et al., 2013)。

3. 治疗应用

历史上,9-氨基蒽在治疗原虫感染中发挥了重要作用,现在正在探索其在癌症、病毒和朊病治疗中的应用。它们与肽和蛋白等生物分子的结合可以调节它们的活性和生物利用度,表明它们具有多功能的治疗应用(Šebestík等,2007)。

4. 化学合成和修饰

研究还关注蒽的化学性质,如它们的烷基化反应。例如,已确定9-甲基蒽是一种有效的配体,可促进C(sp3)-H和C(sp2)-H的烷基化,这对合成非天然氨基酸和各种有机化合物非常有价值(Zhu等,2014)。

5. 与生物分子的相互作用

包括9-氨基-2-溴蒽在内的9-氨基蒽表现出与DNA和RNA等生物分子的相互作用。已经显示它们在C9-N15键处水解,导致吖啶酮的形成。这一特性对于理解它们的生物相互作用和稳定性至关重要(Goodell et al., 2006)。

安全和危害

The safety data sheet for 9-Bromoacridine, a similar compound, suggests that it is combustible and special protective actions for firefighters include wearing self-contained breathing apparatus if necessary . Personal precautions, protective equipment, and emergency procedures include using personal protective equipment and avoiding dust formation .

未来方向

With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The PET assay approach could be extended to the use of the acridine conjugate with the simplicity of using bromine substitution within the acridine ligand to promote recognition and binding to triplex DNA .

属性

IUPAC Name |

2-bromoacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHQDINYPPBLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166338 | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-2-bromoacridine | |

CAS RN |

157996-59-3 | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-2-bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)

![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)